

Molecular weight of Cyclohexanone-d6

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Compound of Interest

Compound Name: Cyclohexanone-3,3,4,4,5,5-d6

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An In-depth Technical Guide to the Molecular Weight of Cyclohexanone-d6

Introduction: Beyond the Numbers

For researchers and scientists in drug development and chemical synthesis, isotopic labeling is a cornerstone of mechanistic and metabolic studies. Cyclohexanone-d6, a deuterated variant of cyclohexanone, serves as a critical intermediate and internal standard.[1] Its utility is fundamentally tied to its mass, which distinguishes it from its non-deuterated counterpart. An accurate understanding and empirical verification of its molecular weight are paramount for quantitative analysis, ensuring the integrity of experimental results.

This guide provides a comprehensive exploration of the molecular weight of Cyclohexanone-d6 (specifically **Cyclohexanone-3,3,4,4,5,5-d6**). It moves beyond the theoretical calculation to discuss the advanced analytical techniques used for its empirical determination, the significance of isotopic purity, and the practical considerations for its use in a research setting.

Core Physicochemical Properties and Theoretical Molecular Weight

The identity of a molecule is defined by its structure and composition. For **Cyclohexanone-3,3,4,4,5,5-d6**, the chemical formula is $C_6H_4D_6O$. [2] The "d6" designation indicates that six hydrogen atoms (1H) on the cyclohexanone ring have been replaced by deuterium (2H or D), a stable isotope of hydrogen. This substitution is the origin of its increased mass compared to the unlabeled compound ($C_6H_{10}O$, $MW \approx 98.14$ g/mol). [3][4]

Theoretical Calculation:

The molecular weight is calculated by summing the atomic weights of the constituent atoms.

Using the atomic weights:

- Carbon (C): ~12.011 u
- Hydrogen (¹H): ~1.008 u
- Deuterium (²H): ~2.014 u
- Oxygen (O): ~15.999 u

The calculation is as follows: $(6 \times 12.011) + (4 \times 1.008) + (6 \times 2.014) + (1 \times 15.999) = 104.18$ g/mol

This theoretical value is the benchmark against which empirical measurements are compared.

Data Presentation: Key Properties

A summary of essential quantitative data for **Cyclohexanone-3,3,4,4,5,5-d6** is presented below for easy reference.

Property	Value	Source(s)
Chemical Formula	C ₆ H ₄ D ₆ O	[1][2][5]
Average Molecular Weight	104.18 g/mol	[1][2][6][7]
Monoisotopic Mass	104.110825 u	[2][7]
CAS Number	54513-99-4	[1][6][8]
Unlabeled CAS Number	108-94-1	[6][8]
Isotopic Enrichment	Typically ≥98 atom % D	[6]
Appearance	Colorless Liquid	[7]

Empirical Verification: Advanced Analytical Workflows

While the theoretical weight provides a foundation, it is the empirical verification that establishes the identity, purity, and suitability of the compound for research. The two primary techniques for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

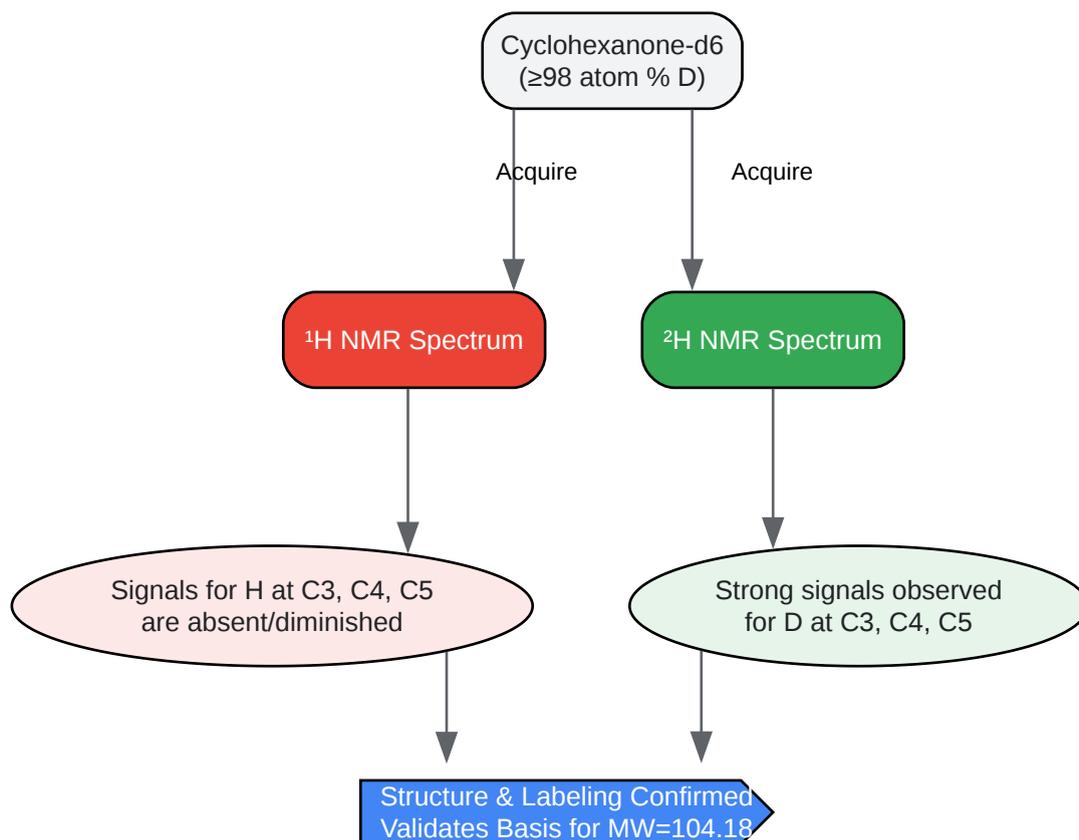
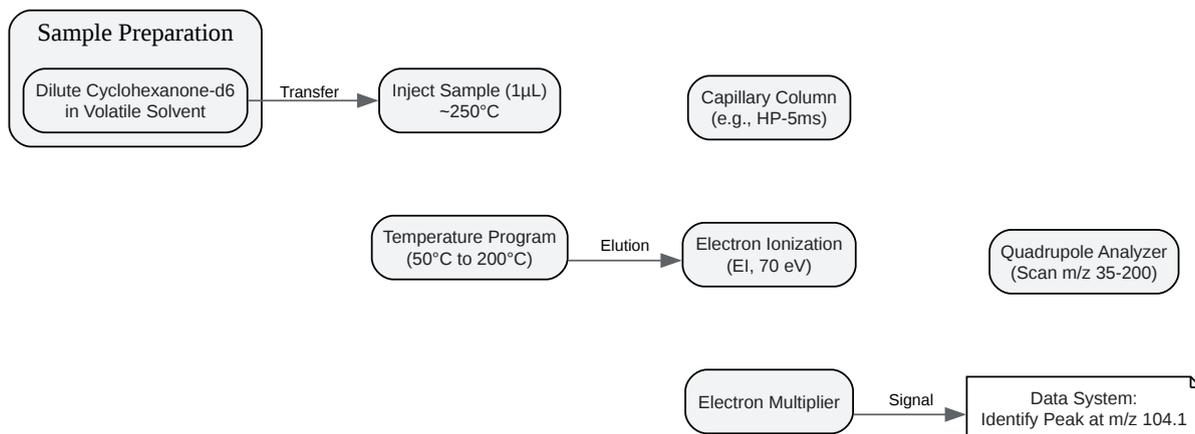
Mass Spectrometry (MS): The Direct Measurement of Mass

Mass spectrometry is the gold standard for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For a volatile compound like cyclohexanone, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method, providing both separation from impurities and accurate mass determination.^[9]

Causality in Experimental Design: The choice of GC-MS is dictated by the volatility of cyclohexanone. The gas chromatography step separates the analyte from any non-volatile residues or contaminants, ensuring that the mass spectrum obtained is purely that of the compound of interest. The electron ionization (EI) source is commonly used, which fragments the molecule to produce a characteristic pattern, but the molecular ion peak (M^+) corresponding to the intact molecule's mass is the primary focus for molecular weight confirmation.

- **Sample Preparation:** Dilute a small aliquot of Cyclohexanone-d6 in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 $\mu\text{g/mL}$.
- **GC Column Selection:** Use a non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms) suitable for separating volatile organic compounds.
- **Injection:** Inject 1 μL of the prepared sample into the GC inlet, which is typically heated to 250°C, using a split injection mode to prevent column overloading.
- **GC Oven Program:**

- Initial Temperature: 50°C, hold for 2 minutes.
- Ramp: Increase temperature at a rate of 10°C/min to 200°C.
- Final Hold: Hold at 200°C for 2 minutes.
- MS Interface: The GC column outlet is interfaced with the mass spectrometer's ion source, maintained at ~230°C.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass range from m/z 35 to 200.
- Data Interpretation: Identify the retention time for Cyclohexanone-d6. Analyze the corresponding mass spectrum, looking for the molecular ion peak (M⁺) at m/z ≈ 104.1. The isotopic pattern should also be examined to confirm the incorporation of six deuterium atoms.



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Caption: Logic diagram showing complementary ^1H and ^2H NMR for structural validation.

The Critical Role of Isotopic Purity

Commercial deuterated compounds are never 100% isotopically pure. They are typically sold with a specified level of "isotopic enrichment," such as 98 atom % D. [6] This means that in a given sample, 98% of the labeled positions contain a deuterium atom, while 2% still contain a protium (^1H) atom.

This isotopic distribution has a direct impact on the mass spectrum. Instead of a single peak at m/z 104.1, a cluster of peaks will be observed, representing the different isotopologues (molecules differing only in their isotopic composition). For Cyclohexanone- d_6 , one would expect to see:

- M+0 (d_6): The most abundant peak at m/z ~104.
- M-1 (d_5h_1): A smaller peak at m/z ~103.
- M-2 (d_4h_2): An even smaller peak at m/z ~102.

The relative intensities of these peaks can be used to confirm the stated isotopic enrichment level, providing a crucial quality control check. The reported average molecular weight (104.18 g/mol) is a weighted average that accounts for this isotopic distribution and the natural abundance of isotopes like ^{13}C .

Safety and Handling Considerations

Cyclohexanone, the parent compound, is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. [10][11][12] Deuterated analogs should be handled with the same level of care. Researchers must:

- Consult the Safety Data Sheet (SDS): Always review the SDS provided by the manufacturer before handling the compound. [13]* Use Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.

- Work in a Ventilated Area: Handle the compound in a fume hood to avoid inhalation of vapors. [12]* Avoid Ignition Sources: Keep the compound away from open flames, sparks, and hot surfaces as it is flammable. [10][14]

Conclusion

The molecular weight of Cyclohexanone-d6, 104.18 g/mol, is a foundational parameter derived from its chemical formula, C₆H₄D₆O. This guide has demonstrated that establishing this value with confidence requires a multi-faceted analytical approach. Direct measurement via mass spectrometry confirms the mass, while NMR spectroscopy provides essential, orthogonal validation of the molecular structure and the precise location of the isotopic labels. For the drug development professional or research scientist, this rigorous, self-validating system of analysis ensures the identity and purity of critical reagents, underpinning the trustworthiness and reproducibility of their scientific findings.

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